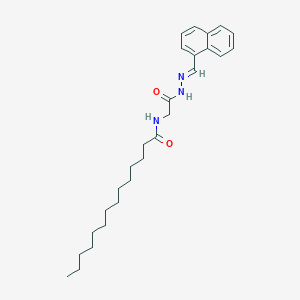![molecular formula C25H26N6 B12007977 1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)
1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Méthodes De Préparation
The synthesis of 1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the core benzimidazole structure, followed by the introduction of the piperazine and pyridine moieties. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridine moieties. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often involves the inhibition or activation of key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile include other benzimidazole derivatives and piperazine-containing compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, benzimidazole derivatives are known for their antimicrobial properties, while piperazine-containing compounds are often used in the treatment of parasitic infections .
Propriétés
Formule moléculaire |
C25H26N6 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H26N6/c1-3-7-19-16-24(30-14-12-29(13-15-30)23-11-6-8-18(2)27-23)31-22-10-5-4-9-21(22)28-25(31)20(19)17-26/h4-6,8-11,16H,3,7,12-15H2,1-2H3 |
Clé InChI |
RGJMZWZZVWILKP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC(=N5)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[2-(propylthio)phenyl]-](/img/structure/B12007896.png)



![(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12007915.png)

![1-{[2-(4-Morpholinyl)ethyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007924.png)
![7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B12007927.png)




![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)

